Ciprofloxacin Impurity D HCl

Catalog No.
S941197
CAS No.
526204-10-4
M.F
C17H18ClN3O3. HCl
M. Wt
347.80 36.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciprofloxacin Impurity D HCl

CAS Number

526204-10-4

Product Name

Ciprofloxacin Impurity D HCl

IUPAC Name

7-chloro-1-cyclopropyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C17H18ClN3O3. HCl

Molecular Weight

347.80 36.46

InChI

InChI=1S/C17H18ClN3O3.ClH/c18-13-8-14-11(7-15(13)20-5-3-19-4-6-20)16(22)12(17(23)24)9-21(14)10-1-2-10;/h7-10,19H,1-6H2,(H,23,24);1H

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)N4CCNCC4)C(=O)O.Cl

Synonyms

7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride; USP Ciprofloxacin Related Compound A;

Ciprofloxacin Impurity D Hydrochloride, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a by-product associated with the synthesis of the antibiotic ciprofloxacin. This compound has a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol. It is characterized by its unique structural features, which include a chloro group, a cyclopropyl moiety, and a piperazine ring, contributing to its classification as an impurity in ciprofloxacin formulations .

Identification and Characterization of Ciprofloxacin Impurity D HCl

Scientific research plays a crucial role in identifying and characterizing ciprofloxacin impurities like Impurity D HCl. Here's how:

  • Analytical Methods Development: Researchers develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) [], to separate, identify, and quantify ciprofloxacin and its impurities. This helps ensure the purity and quality of the final drug product.
  • Structural Elucidation: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to determine the exact chemical structure of Impurity D HCl. This information is essential for understanding its potential impact on the drug product. []

Understanding the Potential Impact of Ciprofloxacin Impurity D HCl

Once identified and characterized, research focuses on understanding the potential effects of Impurity D HCl on the drug product:

  • Genotoxicity studies: These studies evaluate the potential of Impurity D HCl to damage genetic material, which could lead to adverse effects like carcinogenicity. []
  • Toxicity studies: In vitro and in vivo studies might be conducted to assess the potential toxic effects of Impurity D HCl on cells and living organisms. []
Typical for quinolone derivatives. These reactions may include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carboxylic acid derivatives.
  • Reduction: The carbonyl group within the structure may be reduced to an alcohol under appropriate conditions.
  • Acylation: The amino groups can react with acyl chlorides to form amides, altering the pharmacological properties of the compound.

These reactions are significant in understanding the stability and reactivity of Ciprofloxacin Impurity D Hydrochloride during pharmaceutical processing and storage.

The synthesis of Ciprofloxacin Impurity D Hydrochloride generally occurs during the production of ciprofloxacin itself. The following methods are commonly employed:

  • Chemical Synthesis: Utilizing starting materials that include 7-chloroquinolone derivatives and piperazine precursors, this method involves multiple reaction steps such as cyclization and functional group modifications.
  • Isolation from Natural Sources: Although primarily synthesized, trace amounts may also be isolated from natural sources where ciprofloxacin is metabolized.

The synthesis process requires careful control to minimize the formation of impurities while maximizing yield.

Ciprofloxacin Impurity D Hydrochloride is primarily used in analytical chemistry as a reference standard for quality control in pharmaceutical manufacturing. Its applications include:

  • Quality Control: Ensuring that ciprofloxacin products meet regulatory standards by quantifying impurities.
  • Research: Studying the effects of impurities on drug efficacy and safety profiles.
  • Formulation Development: Understanding how impurities interact with active pharmaceutical ingredients during formulation processes.

Interaction studies involving Ciprofloxacin Impurity D Hydrochloride focus on its potential effects when combined with other drugs or within biological systems. Key areas of investigation include:

  • Drug-drug Interactions: Evaluating how this impurity may alter the pharmacokinetics or pharmacodynamics of ciprofloxacin or other co-administered medications.
  • Metabolic Pathways: Understanding how this compound is processed within biological systems can provide insights into its safety and efficacy.

Such studies are crucial for ensuring that formulations containing ciprofloxacin maintain their therapeutic integrity.

Ciprofloxacin Impurity D Hydrochloride shares structural similarities with several other quinolone derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
CiprofloxacinC17H18ClN3O3Broad-spectrum antibiotic; primary compound
NorfloxacinC16H18F2N4O3Fluorinated derivative; different halogen
OfloxacinC17H18FN3O3Contains a fluorine atom; similar activity
LevofloxacinC18H20FN3O4S-enantiomer of Ofloxacin; enhanced potency

Ciprofloxacin Impurity D Hydrochloride is unique due to its specific structural components that differentiate it from these related compounds while still retaining some level of biological activity associated with quinolone antibiotics .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Light Yellow Solid

Dates

Modify: 2024-04-14

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